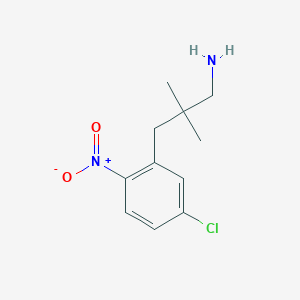
3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure that includes a chloro and nitro group attached to a phenyl ring, and a dimethylpropan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to produce 5-chloro-2-nitroaniline. This intermediate is then subjected to a series of reactions including formylation, nitration, and hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of microwave-assisted reactions can significantly reduce reaction times and improve yields . Additionally, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like thiophenols for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-chloro-2-aminophenyl)-2,2-dimethylpropan-1-amine, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the dimethylpropan-1-amine moiety.
2-Nitro-5-chlorobenzeneamine: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-13)6-8-5-9(12)3-4-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3 |
Clé InChI |
FBPTXKKMQXAGCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC(=C1)Cl)[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)


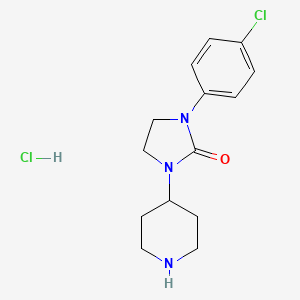
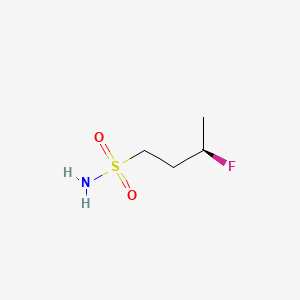
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
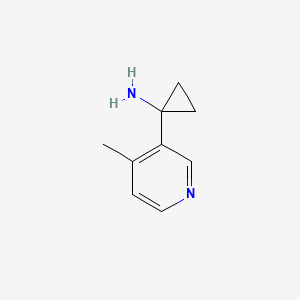
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
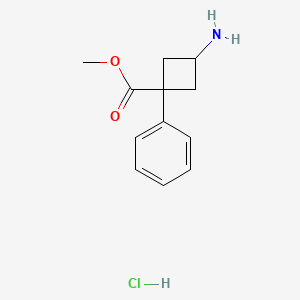
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
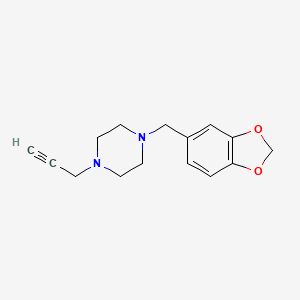
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
